METHYL 3-[(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}ANILINO)CARBONYL]-5-NITROBENZOATE
Overview
Description
Methyl 3-{[(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)amino]carbonyl}-5-nitrobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate core with multiple functional groups, including a nitro group, a sulfonamide group, and an ester group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}ANILINO)CARBONYL]-5-NITROBENZOATE typically involves a multi-step process:
Nitration of Benzoic Acid: The initial step involves the nitration of benzoic acid to introduce the nitro group at the 5-position. This is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Esterification: The nitrated benzoic acid is then esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 5-nitrobenzoate.
Sulfonamide Formation: The next step involves the reaction of methyl 5-nitrobenzoate with 4-aminobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Amidation: Finally, the sulfonamide intermediate is reacted with 3-ethoxypropylamine to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)amino]carbonyl}-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Oxidation: The ethoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Amines, alcohols, strong bases such as sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Methyl 3-{[(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)amino]carbonyl}-5-aminobenzoate.
Substitution: Various amides or esters depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
Methyl 3-{[(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)amino]carbonyl}-5-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 3-[(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}ANILINO)CARBONYL]-5-NITROBENZOATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)amino]carbonyl}-5-nitrobenzoate
- Methyl 3-{[(4-{[(3-ethoxyethyl)amino]sulfonyl}phenyl)amino]carbonyl}-5-nitrobenzoate
- Methyl 3-{[(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)amino]carbonyl}-4-nitrobenzoate
Uniqueness
Methyl 3-{[(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)amino]carbonyl}-5-nitrobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The presence of the ethoxypropyl group, in particular, may influence its solubility, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 3-[[4-(3-ethoxypropylsulfamoyl)phenyl]carbamoyl]-5-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O8S/c1-3-31-10-4-9-21-32(28,29)18-7-5-16(6-8-18)22-19(24)14-11-15(20(25)30-2)13-17(12-14)23(26)27/h5-8,11-13,21H,3-4,9-10H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNWWMXSMMKCDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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